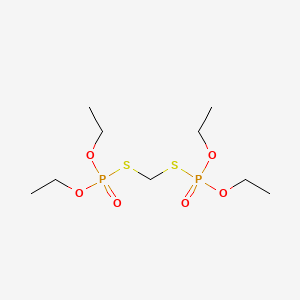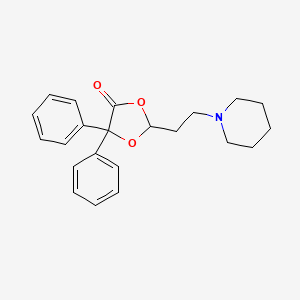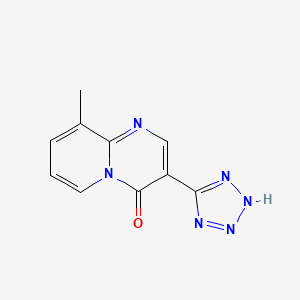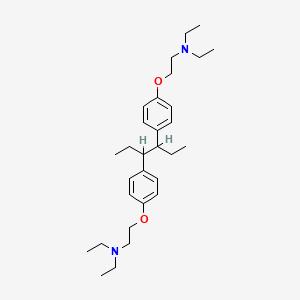
Chlorochrymorin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorochrymorin is a member of oxanes.
Scientific Research Applications
Chlorophyll Fluorescence and Photosynthesis Research
Chlorochrymorin, being closely related to chlorophyll, has significant implications in the field of photosynthesis research. Chlorophyll fluorescence analysis is a powerful technique for studying plant physiology and ecophysiology, providing insights into the functioning of photosynthesis at both leaf and subcellular levels (Maxwell & Johnson, 2000). This technique has been instrumental in understanding the mechanisms of photosynthetic acclimation and its optical signals, crucial for linking chlorophyll fluorescence to photosynthesis for remote sensing applications (Porcar‐Castell et al., 2014).
Crop Production and Stress Physiology
Chlorochrymorin's role in chlorophyll fluorescence is also utilized in improving crop production strategies. This involves monitoring the photosynthetic performance of plants non-invasively and screening for plant tolerance to environmental stresses. Such applications can lead to advancements in glasshouse production and post-harvest handling of crops (Baker & Rosenqvist, 2004). Chlorophyll fluorescence is particularly useful in assessing plant responses to environmental stress, with applications in eco-physiological studies of cereal crops under various stress conditions (Sayed, 2003).
Forestry Applications
In forestry, chlorophyll fluorescence, and by extension chlorochrymorin, have practical utility. This involves studying various stress effects, seasonal effects, and comparative physiology of sun/shade leaves in trees. The rapid, reliable, non-destructive, and quantitative nature of chlorophyll fluorescence assessments makes them ideal for applied research in forestry (Mohammed, Binder, & Gillies, 1995).
Horticultural Research
Chlorophyll fluorescence imaging (CFI), related to chlorochrymorin's role in chlorophyll, is applied in horticultural research. It is used for diagnosing biotic or abiotic stresses in preharvest and postharvest conditions. CFI is effective in early stress detection, helping in the screening of genotypes for tolerance to various stresses (Gorbe & Calatayud, 2012).
properties
CAS RN |
52525-23-2 |
|---|---|
Product Name |
Chlorochrymorin |
Molecular Formula |
C15H19ClO5 |
Molecular Weight |
314.76 g/mol |
IUPAC Name |
(1S,2S,4S,8S,9S,10R,11R,12S)-11-chloro-10-hydroxy-2-[(1S)-1-hydroxyethyl]-10-methyl-5-methylidene-7,13-dioxatetracyclo[7.4.0.01,12.04,8]tridecan-6-one |
InChI |
InChI=1S/C15H19ClO5/c1-5-7-4-8(6(2)17)15-10(9(7)20-13(5)18)14(3,19)11(16)12(15)21-15/h6-12,17,19H,1,4H2,2-3H3/t6-,7-,8-,9-,10-,11+,12+,14+,15-/m0/s1 |
InChI Key |
VTKBHHKUNBJMHE-HWXSHQRMSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1C[C@@H]2[C@@H]([C@@H]3[C@]14[C@H](O4)[C@H]([C@]3(C)O)Cl)OC(=O)C2=C)O |
SMILES |
CC(C1CC2C(C3C14C(O4)C(C3(C)O)Cl)OC(=O)C2=C)O |
Canonical SMILES |
CC(C1CC2C(C3C14C(O4)C(C3(C)O)Cl)OC(=O)C2=C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




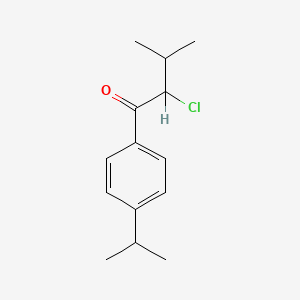
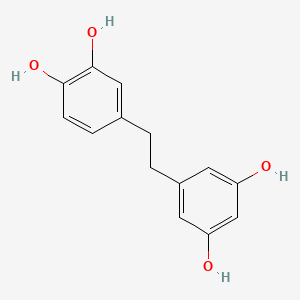
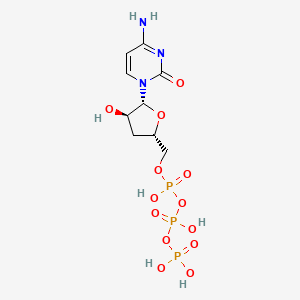
![2,2,4-trimethyl-6-[1-(2,2,4-trimethyl-1H-quinolin-6-yl)ethyl]-1H-quinoline](/img/structure/B1208459.png)
![(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B1208460.png)

